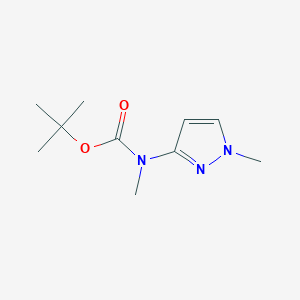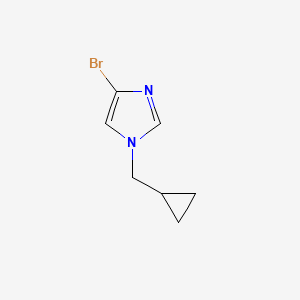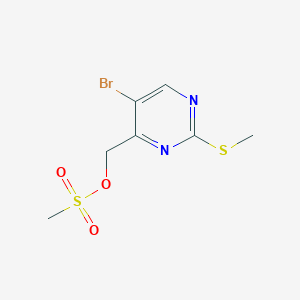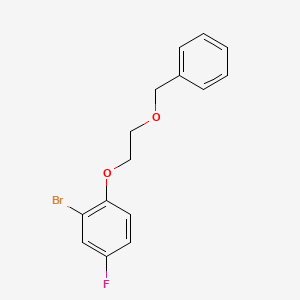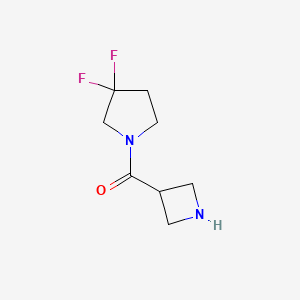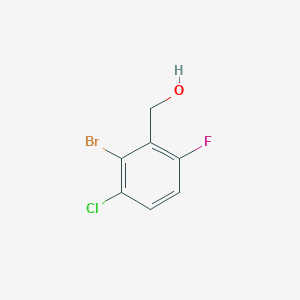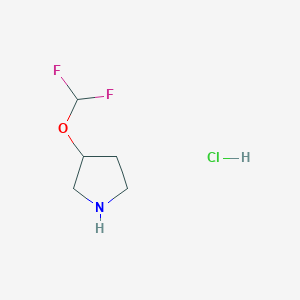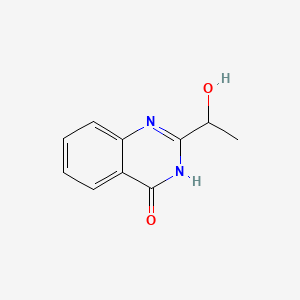
2-(1-Hydroxyethyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
Chrysogine is a quinazolin-4-one where the hydrogen atom in position 2 is substituted with a 1-hydroxyethyl group. It is a natural yellow pigment found in many filamentous fungi, including the Aspergillus, Penicillium and Fusarium genera. It has a role as a biological pigment, an Aspergillus metabolite and a marine metabolite. It is a quinazoline alkaloid, a secondary alcohol, a member of quinazolines, a cyclic amide and a secondary amide.
2-(1-Hydroxyethyl)-4(3H)-quinazolinone is a natural product found in Fusarium lateritium, Fusarium, and other organisms with data available.
Applications De Recherche Scientifique
Antioxidant Properties
Quinazolinones, including 2-substituted quinazolin-4(3H)-ones, have been synthesized and evaluated for their antioxidant properties. These compounds exhibit diverse biological activities. The structure–antioxidant activity relationships were investigated using different methods, revealing that certain derivatives, particularly those with hydroxyl groups, exhibit potent antioxidant and metal-chelating properties (Mravljak et al., 2021).
Corrosion Inhibition
Quinazolinone derivatives have been studied as corrosion inhibitors for mild steel in acidic media. These compounds form a protective layer on the metal surface, showing high inhibition efficiencies. This application highlights the potential of quinazolinones in industrial maintenance (Errahmany et al., 2020).
Antitumor Activity
Certain quinazolinone derivatives, including 2-thieno-4(3H)-quinazolinones, have shown promise as antitumor agents. They were evaluated using the National Cancer Institute’s antitumor screen protocol, revealing significant activity compared to known drugs (Al-Obaid et al., 2009).
Synthetic Routes and Strategies
Advances in the synthesis of 4(3H)-quinazolinones, which include a wide range of biological applications, have been reviewed. These compounds are used in various medicinal applications, highlighting the importance of efficient synthetic methods (He et al., 2014).
Chemical Sensing and Bioimaging
Quinazolinone derivatives have been used in the development of chemical sensors, particularly for Fe3+ ions. The compounds demonstrate excellent selectivity and sensitivity, indicating their potential in analytical chemistry and environmental monitoring (Zhang et al., 2007).
Antimicrobial Activity
Quinazolinone derivatives have been synthesized and tested for their antimicrobial activities. These compounds have shown significant effects against various bacteria and fungi, demonstrating their potential in addressing antibiotic resistance (El-Hashash et al., 2011).
Luminescent Materials
Recent studies have explored the luminescent properties of quinazolinones, making them promising candidates for use as fluorescent probes and in biological imaging. This highlights their application in materials science and bioimaging (Xing et al., 2021).
Analgesic Activity
Quinazolinone derivatives have been studied for their analgesic activity. Some compounds exhibited significant analgesic effects in comparison to standard drugs, suggesting their potential in pain management (Osarodion, 2023).
Propriétés
IUPAC Name |
2-(1-hydroxyethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSGGZMJQTQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962594 | |
| Record name | 2-(1-Hydroxyethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)-4(3H)-quinazolinone | |
CAS RN |
14422-59-4, 42599-89-3 | |
| Record name | Crysogine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014422594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxyethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYSOGINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07LC03NL3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



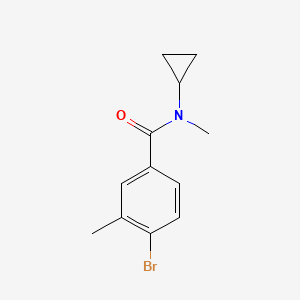
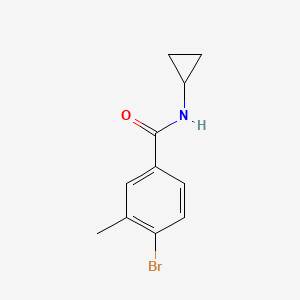
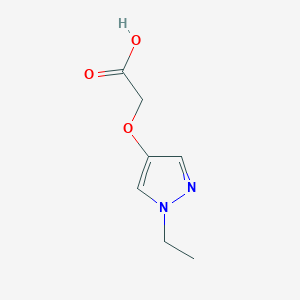
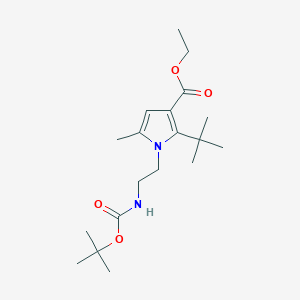
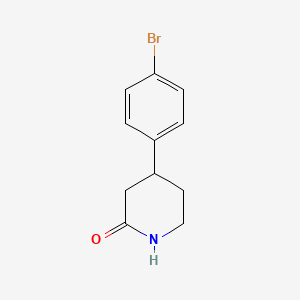

![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)
